REACTION_SMILES
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[CH3:22][NH:23][O:24][CH3:25].[CH3:27][CH2:28][N:29]([CH2:30][CH3:31])[CH2:32][CH3:33].[CH3:34][NH:35][CH:36]([N:37]=[C:38]=[N:39][CH2:40][CH3:41])[CH2:42][CH2:43][NH:44][CH3:45].[CH3:46][CH2:47][O:48][C:49]([CH3:50])=[O:51].[ClH:26].[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[OH:7])[cH:8][c:9]([F:11])[cH:10]1.[OH:12][n:13]1[c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2[n:20][n:21]1>>[F:1][c:2]1[cH:3][c:4]([C:5](=[O:6])[N:23]([CH3:22])[O:24][CH3:25])[cH:8][c:9]([F:11])[cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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CCN=C=NC(CCNC)NC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NC(CCNC)NC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc(F)cc(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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CON(C)C(=O)c1cc(F)cc(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |